molecular formula C11H17NO3 B6766926 N-[1-(hydroxymethyl)cyclopropyl]-5-oxaspiro[2.4]heptane-2-carboxamide

N-[1-(hydroxymethyl)cyclopropyl]-5-oxaspiro[2.4]heptane-2-carboxamide

Cat. No.: B6766926
M. Wt: 211.26 g/mol
InChI Key: PBRCMJDIOYWERH-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)cyclopropyl]-5-oxaspiro[24]heptane-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-[1-(hydroxymethyl)cyclopropyl]-5-oxaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-6-11(1-2-11)12-9(14)8-5-10(8)3-4-15-7-10/h8,13H,1-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRCMJDIOYWERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)NC(=O)C2CC23CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)cyclopropyl]-5-oxaspiro[2.4]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of an appropriate alkene, followed by the introduction of the hydroxymethyl group. The spirocyclic structure is then formed through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)cyclopropyl]-5-oxaspiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[1-(hydroxymethyl)cyclopropyl]-5-oxaspiro[2.4]heptane-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: The compound is utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)cyclopropyl]-5-oxaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and those with hydroxymethyl and carboxamide functional groups. Examples are spirocyclic oxindoles and isoxazole derivatives.

Uniqueness

N-[1-(hydroxymethyl)cyclopropyl]-5-oxaspiro[24]heptane-2-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

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